molecular formula C8H10ClNO B130728 2-Chloromethyl-3,5-dimethylpyridin-4-ol CAS No. 1114596-75-6

2-Chloromethyl-3,5-dimethylpyridin-4-ol

Cat. No.: B130728
CAS No.: 1114596-75-6
M. Wt: 171.62 g/mol
InChI Key: ZYOPGXVIDGBHLM-UHFFFAOYSA-N
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Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS 220771-03-9) is an aromatic heterocyclic compound with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . Structurally, it features a pyridine ring substituted with a chloromethyl group at position 2, methyl groups at positions 3 and 5, and a hydroxyl group at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive chloromethyl group, which facilitates further functionalization .

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOPGXVIDGBHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
This compound C₈H₁₀ClNO 171.62 -OH at C4, -CH₂Cl at C2, -CH₃ at C3/C5 Synthetic intermediate
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl C₉H₁₃Cl₂NO 222.11 -OCH₃ at C4, -CH₂Cl at C2, -CH₃ at C3/C5 Omeprazole intermediate
2-Chloromethyl-3,5-dimethyl-4-nitropyridine C₈H₈ClN₂O₂ 213.62 (est.) -NO₂ at C4, -CH₂Cl at C2, -CH₃ at C3/C5 Specialty synthesis
2-Chloromethyl-3,5-dimethyl-4-trifluoroethylpyridine C₁₀H₁₀ClF₃N 253.64 (est.) -CF₃CH₂O at C4, -CH₂Cl at C2, -CH₃ at C3/C5 Pharmaceutical research

Functional Group Impact

  • Hydroxyl vs. However, the methoxy derivative (CAS 86604-75-3) is more stable under acidic conditions, making it a preferred intermediate in proton-pump inhibitors like omeprazole .
  • Nitro and Trifluoroethyl Substituents :
    The nitro group (electron-withdrawing) in 2-Chloromethyl-3,5-dimethyl-4-nitropyridine reduces the pyridine ring’s electron density, altering its reactivity in electrophilic substitution reactions. In contrast, the trifluoroethyl group introduces steric bulk and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

Toxicity and Handling

No direct toxicity data are available for this compound, but its reactive chloromethyl group necessitates careful handling to avoid alkylation hazards .

Analytical Methods

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl is analyzed via HPLC using a C18 column and acetonitrile-phosphate buffer (pH 6.8) with a detection wavelength of 204 nm, achieving a recovery rate of 99.8% .

Research and Industrial Relevance

  • Pharmaceutical Synthesis : The methoxy derivative is critical in synthesizing omeprazole, a blockbuster anti-ulcer drug, due to its stability and compatibility with downstream reactions .
  • Material Science : The hydroxyl-containing compound may serve as a precursor for metal-organic frameworks (MOFs) or catalysts, leveraging its polar functional groups .
  • Limitations : The lack of comprehensive physicochemical data (e.g., boiling point, flash point) for this compound underscores the need for further characterization .

Biological Activity

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative notable for its biological activity, particularly in the realm of medicinal chemistry. This compound serves as an intermediate in the synthesis of various pharmaceuticals, including proton pump inhibitors (PPIs) such as omeprazole, which are crucial for managing gastric acid-related disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in drug development, and comparative analysis with structurally similar compounds.

The mechanism of action of this compound primarily involves its interaction with specific molecular targets related to gastric acid secretion. It acts as a precursor for the synthesis of PPIs by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing acid production. Additionally, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator in various biological systems.

Synthesis

The synthesis of this compound typically involves chloromethylation of 3,5-dimethylpyridin-4-ol. A common method includes reacting 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions. This process can be optimized using continuous flow reactors to enhance yield and minimize by-products.

Biological Applications

The biological applications of this compound extend beyond its role as a pharmaceutical intermediate. Research indicates its utility in:

  • Enzyme Inhibition Studies : The compound is utilized to explore enzyme mechanisms and interactions within biological pathways.
  • Drug Development : It serves as a building block for synthesizing drugs with potential therapeutic applications against various diseases.
  • Research on Receptor Modulators : Investigations have focused on its ability to act on specific receptors involved in physiological processes.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern that allows for selective reactions essential for synthesizing PPIs. Below is a comparison table highlighting key features of structurally similar compounds:

Compound NameKey Features
2-Chloromethyl-4-methoxy-3,5-dimethylpyridineContains a methoxy group instead of a hydroxyl group.
2-(Chloromethyl)-3,4-dimethoxypyridineHas two methoxy groups at the third and fourth positions.
2-(Chloromethyl)-3-methylpyridineLacks the hydroxyl group but retains chloromethyl functionality.
2-(Chloromethyl)-4-methoxy-pyridineFeatures a methoxy group at the fourth position instead of hydroxyl.

This table illustrates how the structural variations affect their reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds related to this compound in various biological contexts:

  • Proton Pump Inhibitors : The compound's role as an intermediate in synthesizing PPIs has been extensively documented. These inhibitors are critical for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by effectively reducing gastric acid secretion.
  • Enzyme Inhibition : Research has shown that derivatives of this compound exhibit significant inhibitory activity against enzymes such as tyrosinase, which is involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders .
  • Pharmacological Studies : Investigations into its pharmacokinetic properties have revealed promising results regarding absorption and metabolism, supporting further development as a therapeutic agent .

Q & A

Q. Tables for Reference

Property Value Evidence ID
Molecular Weight (Free Base)171.62 g/mol
Molecular Weight (HCl Salt)222.11 g/mol
CAS RN (Free Base)220771-03-9
CAS RN (HCl Salt)86604-75-3
Key ApplicationOmeprazole intermediate

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